

Spectroscopic data for 4-Acetamidophenylboronic acid (NMR, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetamidophenylboronic acid

Cat. No.: B041511

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-Acetamidophenylboronic Acid**

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for **4-Acetamidophenylboronic acid** (4-APBA), a critical building block in modern synthetic and medicinal chemistry. As a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the structural integrity and purity of 4-APBA are paramount.^{[1][2][3][4]} This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The acetamido group provides a stable, protected form of aniline, while the boronic acid moiety is the active component in cross-coupling, making 4-APBA a versatile intermediate for introducing the acetamidophenyl group into complex molecules.^[5] Its application is extensive, ranging from the synthesis of kinase inhibitors to the development of novel therapeutic agents.^{[5][6][7]} A thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and mechanistic studies.

Molecular Structure and Spectroscopic Implications

The chemical structure of **4-Acetamidophenylboronic acid** (CAS: 101251-09-6, Molecular Formula: C₈H₁₀BNO₃) dictates its unique spectral characteristics.^{[8][9]} The molecule consists

of three key regions: the boronic acid group [-B(OH)₂], the para-substituted benzene ring, and the acetamido group [-NHC(O)CH₃]. Each of these functional groups gives rise to distinct and predictable signals in NMR and IR spectroscopy.

The para-substitution on the aromatic ring results in a simplified and highly symmetrical pattern in the ¹H NMR spectrum. The electron-donating nature of the acetamido group and the electron-withdrawing/complex behavior of the boronic acid group influence the chemical shifts of the aromatic protons and carbons. In IR spectroscopy, characteristic vibrations from the O-H, N-H, C=O, and B-O bonds are readily identifiable.

Caption: Numbered structure of **4-Acetamidophenylboronic acid**.

¹H NMR Spectroscopic Analysis

Proton NMR is a primary technique for confirming the structural identity of 4-APBA. The spectrum is characterized by distinct signals corresponding to the acetamido methyl protons, the aromatic protons, the amide proton, and the hydroxyl protons of the boronic acid group.

Expected Chemical Shifts and Assignments

The chemical shifts are influenced by the solvent used, with DMSO-d₆ being a common choice due to its ability to dissolve the compound and slow down the exchange of labile protons (NH and OH), allowing for their observation.

Assignment	Protons	Typical δ (ppm)	Multiplicity	Coupling Constant (J)	Notes
Acetyl (CH_3)	H-8	~2.1	Singlet (s)	N/A	A sharp singlet integrating to 3 protons, characteristic of the acetyl group.
Aromatic	H-2, H-6	~7.8	Doublet (d)	~8.5 Hz	These protons are ortho to the boronic acid group and show a downfield shift.
Aromatic	H-3, H-5	~7.6	Doublet (d)	~8.5 Hz	These protons are ortho to the acetamido group.
Boronic Acid (OH)	$\text{B}(\text{OH})_2$	~8.0	Broad Singlet (br s)	N/A	Labile protons; signal can be broad and its position is concentration-dependent.
Amide (NH)	N-H	~10.0	Singlet (s)	N/A	A downfield singlet characteristic of an amide proton. Its

position can
vary.

Note:

Predicted
values are
based on
data for
structurally
similar
compounds
like p-
tolylboronic
acid and 4-
acetamidoben-
zoic acid.

[\[10\]](#)[\[11\]](#)

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-Acetamidophenylboronic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the tube in the NMR spectrometer.
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-64 scans for a high signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
- Analysis: Integrate the signals and assign the peaks according to their chemical shift, multiplicity, and coupling constants.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Expected Chemical Shifts and Assignments

Assignment	Carbons	Typical δ (ppm)	Notes
Acetyl (CH_3)	C-8	~24	Typical range for a methyl group attached to a carbonyl.[10][12]
Aromatic	C-2, C-6	~136	Aromatic carbons adjacent to the boronic acid group.
Aromatic	C-3, C-5	~118	Aromatic carbons adjacent to the acetamido group.
Aromatic (ipso)	C-1	~130 (broad)	The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation.
Aromatic (ipso)	C-4	~141	The carbon attached to the nitrogen of the acetamido group.
Carbonyl ($\text{C}=\text{O}$)	C-7	~169	Characteristic chemical shift for an amide carbonyl carbon.[10][12]

Note: Predicted values are based on data for structurally similar compounds like phenylboronic acid and 4-acetamidobenzenesulfonamide.[12][13]

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.7 mL of DMSO-d₆.
- Instrumentation: Use a broadband probe on a 400 MHz (or higher) spectrometer.
- Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time is necessary; typically, several hundred to a few thousand scans are required to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is standard.
- Processing & Analysis: Process the data similarly to the ^1H NMR spectrum and assign the peaks based on their expected chemical shifts.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-APBA. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's bonds.

Characteristic Absorption Frequencies

Vibrational Mode	Functional Group	Typical Frequency (cm ⁻¹)	Appearance
O-H Stretch	Boronic Acid, -B(OH) ₂	3400 - 3200	Broad
N-H Stretch	Amide, -NH-	~3300	Medium, Sharp
C-H Stretch	Aromatic	3100 - 3000	Medium
C=O Stretch	Amide I Band	1680 - 1650	Strong, Sharp
C=C Stretch	Aromatic Ring	1600, 1500	Medium
N-H Bend	Amide II Band	~1540	Medium
B-O Stretch	Boronic Acid	1350 - 1310	Strong

Source:

Representative values

are derived from

established IR

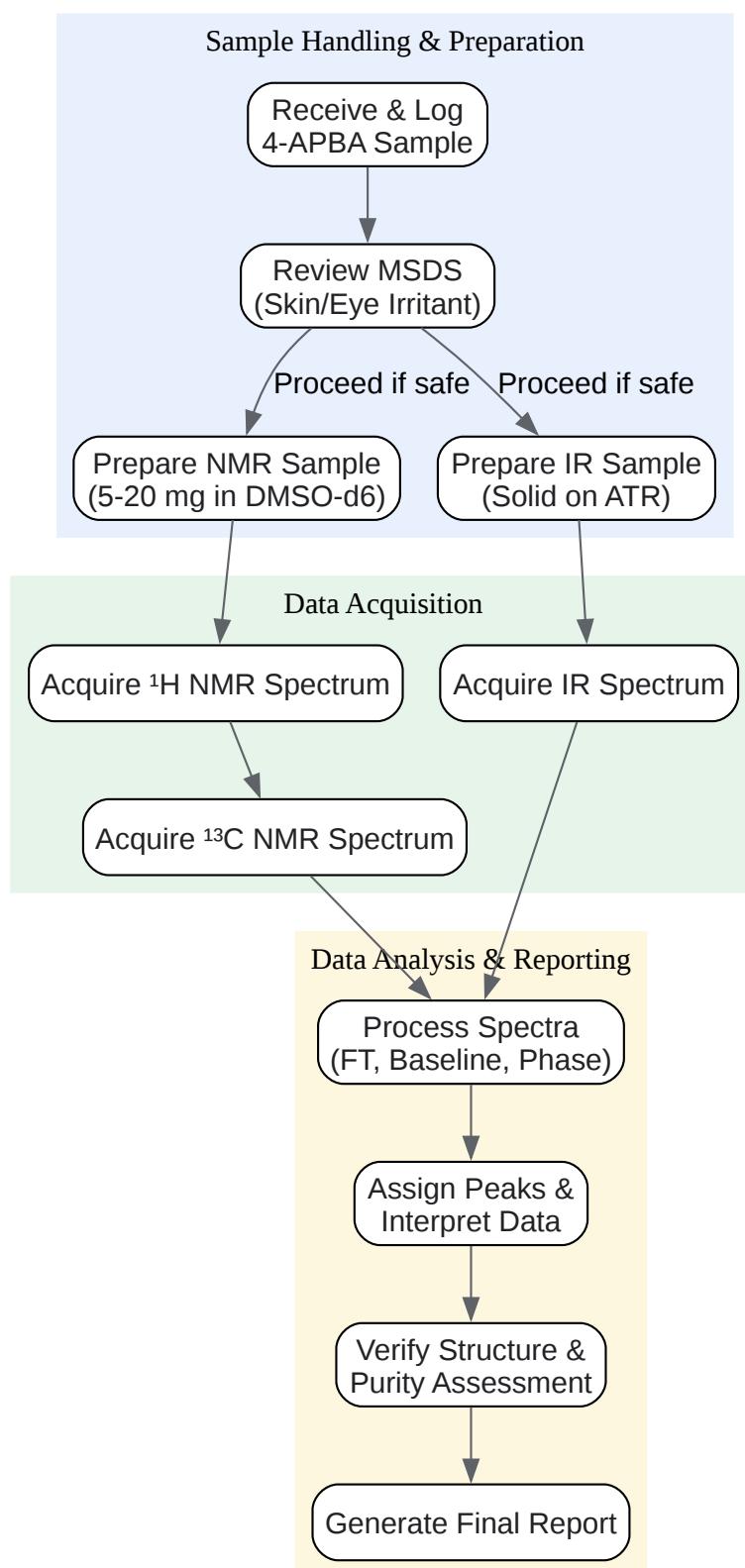
correlation tables and

data on similar

boronic acid

compounds.[\[5\]](#)[\[14\]](#)

Experimental Protocol: IR Spectrum Acquisition (ATR Method)


- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid 4-APBA powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Spectroscopic Workflow and Best Practices

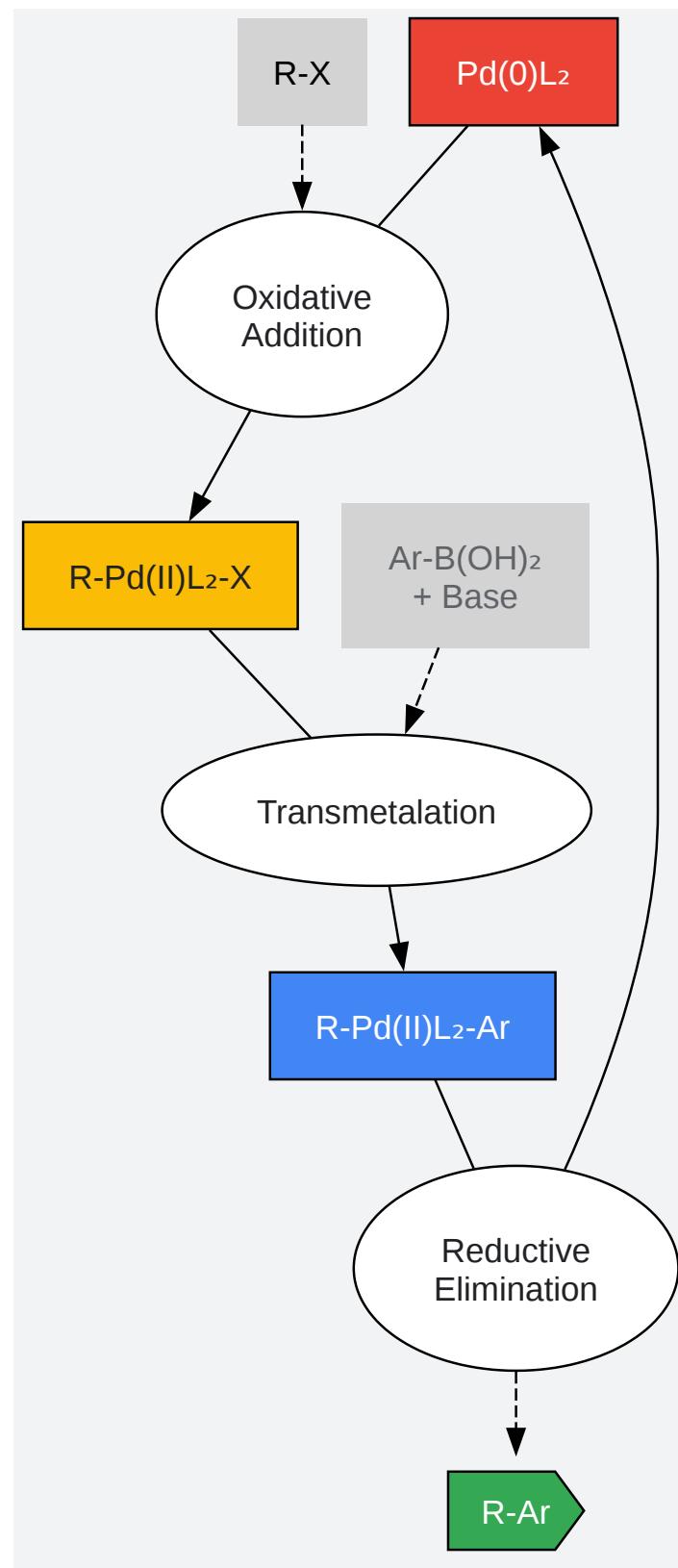
A robust analytical workflow ensures the generation of reliable and reproducible data. This process involves careful sample handling, appropriate experimental execution, and integrated data analysis.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of 4-APBA.

Safety and Handling Precautions


4-Acetamidophenylboronic acid is an irritant. Always handle the compound in a well-ventilated area or fume hood.^[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.^{[6][16]}

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-APBA is in Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.^[17] The spectroscopic data presented here is crucial for incoming quality control to ensure the starting material is correct and pure before its use in a synthesis.

The Suzuki-Miyaura Catalytic Cycle

This reaction couples the phenyl group of 4-APBA with an organic halide (R-X) in the presence of a palladium catalyst and a base. The integrity of the boronic acid group, verifiable by NMR and IR, is essential for the transmetalation step of the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][4]

Conclusion

This guide has provided a comprehensive overview of the essential spectroscopic data for **4-Acetamidophenylboronic acid**. Through detailed analysis of its ^1H NMR, ^{13}C NMR, and IR spectra, researchers can confidently verify the identity, structure, and functional group integrity of this vital synthetic building block. The protocols and interpretive guidance herein are designed to support the rigorous demands of academic research and industrial drug development, ensuring the reliability of experimental outcomes that depend on the quality of this key reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Acetamidophenylboronic Acid | High-Purity RUO [benchchem.com]
- 6. 对乙酰氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-アセトアミドフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Acetamidophenylboronic acid | C8H10BNO3 | CID 2734657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-acetamidobenzoic acid(556-08-1) ^{13}C NMR [m.chemicalbook.com]
- 11. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Acetamidobenzenesulfonamide(121-61-9) ^{13}C NMR spectrum [chemicalbook.com]
- 13. Phenylboronic acid(98-80-6) ^{13}C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Spectroscopic data for 4-Acetamidophenylboronic acid (NMR, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041511#spectroscopic-data-for-4-acetamidophenylboronic-acid-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com